molecular formula C13H10ClN3O3 B2882545 N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide CAS No. 1225-84-9

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide

Cat. No.: B2882545
CAS No.: 1225-84-9
M. Wt: 291.69
InChI Key: DQCYJCGBLZUTSO-UHFFFAOYSA-N
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Description

N-(2-Chloropyridin-3-yl)-5-methyl-2-nitrobenzamide is a nitrobenzamide derivative featuring a 2-chloropyridin-3-yl substituent. Its molecular formula is C₁₃H₁₀ClN₃O₃, with a molecular weight of ~291.45 g/mol. The compound combines a nitro group (electron-withdrawing) and a methyl group (electron-donating) on the benzamide ring, which influences its electronic properties and reactivity.

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c1-8-4-5-11(17(19)20)9(7-8)13(18)16-10-3-2-6-15-12(10)14/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCYJCGBLZUTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthetic Routes

Nitration and Chlorination Steps

The synthesis typically begins with the functionalization of the benzamide precursor. 5-Methylbenzoic acid serves as the starting material, undergoing nitration at the 2-position using a mixed acid system (concentrated nitric and sulfuric acids) at 0–5°C. This step achieves regioselective nitro group introduction, yielding 5-methyl-2-nitrobenzoic acid with >85% purity. Subsequent chlorination of the pyridine ring is achieved via reaction with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), converting the carboxylic acid to the corresponding acid chloride (5-methyl-2-nitrobenzoyl chloride ).

Amidation Reaction

The acid chloride is coupled with 2-chloropyridin-3-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts. The reaction proceeds at room temperature for 12–24 hours, followed by aqueous workup to isolate the crude product. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) yields the final compound with 70–80% purity.

Table 1: Conventional Synthesis Parameters
Step Reagents/Conditions Temperature Time (h) Yield (%)
Nitration HNO₃/H₂SO₄ (1:3 v/v) 0–5°C 2 88
Chlorination SOCl₂, DMF (catalytic) Reflux 4 92
Amidation TEA, DCM, 2-chloropyridin-3-amine 25°C 18 75

Alternative Preparation Methods

One-Pot Synthesis

To streamline production, a one-pot method eliminates intermediate isolation. 5-Methyl-2-nitrobenzoic acid is treated with SOCl₂ to generate the acid chloride in situ, followed by direct addition of 2-chloropyridin-3-amine and TEA. This approach reduces processing time by 30% but requires precise stoichiometric control to minimize side products.

Microwave-Assisted Synthesis

Microwave irradiation (200 W, 100°C) accelerates the amidation step, completing the reaction in 1–2 hours. Solvent-free conditions or ionic liquids (e.g., [BMIM][BF₄]) enhance energy efficiency, achieving yields comparable to conventional methods (72–78%).

Table 2: Alternative Method Comparison
Method Advantages Disadvantages Yield (%)
One-Pot Reduced time, lower cost Impurity challenges 68
Microwave-Assisted Rapid reaction, energy-efficient Specialized equipment required 75

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve reactant solubility but may necessitate higher temperatures. Non-polar solvents (toluene) favor slower, more controlled reactions, reducing byproduct formation.

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂) or coupling agents (HATU, EDCl) enhance amidation efficiency. For example, HATU-mediated coupling in DMF at 50°C increases yield to 82% within 6 hours.

Table 3: Solvent and Catalyst Impact
Solvent Catalyst Temperature Time (h) Yield (%)
DCM None 25°C 18 75
DMF HATU 50°C 6 82
THF ZnCl₂ 40°C 10 78

Purification and Characterization Techniques

Recrystallization

Ethanol/water (3:1 v/v) is optimal for recrystallization, yielding needle-like crystals with 95% purity. Differential scanning calorimetry (DSC) confirms a melting point of 168–170°C.

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate gradient) resolves nitro-substituted isomers. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 0.1% TFA) detects impurities <0.5%.

Table 4: Purity Assessment
Method Purity (%) Detection Limit
Recrystallization 95 N/A
Column Chromatography 98 0.1%
HPLC 99.5 0.01%

Industrial-Scale Production Considerations

Continuous Flow Reactors

Tubular reactors enable large-scale synthesis with improved heat transfer and safety. Residence times of 10–15 minutes at 80°C achieve 80% conversion rates.

Waste Management

Nitration byproducts (e.g., spent acids) require neutralization with Ca(OH)₂ before disposal. Chlorinated solvents are recycled via distillation, reducing environmental impact.

Comparative Analysis of Methodologies

Conventional methods remain the gold standard for laboratory-scale synthesis due to reproducibility. Microwave-assisted and one-pot approaches offer scalability advantages but demand rigorous process validation. Industrial production favors continuous flow systems for throughput and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, acidic or basic medium

Major Products Formed

    Reduction: 5-methyl-2-amino-N-(2-chloropyridin-3-yl)benzamide

    Substitution: N-(2-aminopyridin-3-yl)-5-methyl-2-nitrobenzamide

    Oxidation: 5-carboxy-2-nitro-N-(2-chloropyridin-3-yl)benzamide

Scientific Research Applications

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity. The compound may also act as a ligand, binding to metal ions and affecting their biological functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chloropyridine Substituent Variations

  • N-(5-Chloropyridin-2-yl)-5-methyl-2-nitrobenzamide (Compound 26, ): Differs in the chloro substituent position (5-chloro on pyridin-2-yl vs. 2-chloro on pyridin-3-yl). Rf = 0.45 in chloroform during synthesis, indicating moderate polarity.
  • N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitrobenzamide ():

    • Replaces the methyl group with a hydroxy substituent.
    • Molecular weight = 293.66 g/mol ; available as a research compound (10 mM solution) .

Functional Group Modifications on the Benzamide Ring

  • N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide ():

    • Methoxy group at the benzamide 5-position increases molecular weight (307.69 g/mol ) and alters solubility compared to the methyl variant .
  • N-(2-Methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-3-nitrobenzamide ():

    • Incorporates an oxazolo-pyridine moiety, demonstrating how heterocyclic replacements affect bioactivity (e.g., kinase inhibition) .

Heterocyclic Core Variations

  • 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide (): Replaces benzamide with an oxazole-carboxamide core. Crystal structure: Monoclinic space group P2₁/c, with N–H···O hydrogen bonds forming C(4) chains. Dihedral angle between aromatic rings = 8.42°, indicating near-planarity .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Rf/Solubility Notable Applications
Target Compound 2-chloro-pyridin-3-yl; 5-methyl, 2-nitro C₁₃H₁₀ClN₃O₃ 291.45 - -
N-(5-Chloropyridin-2-yl)-5-methyl-2-nitrobenzamide 5-chloro-pyridin-2-yl C₁₃H₁₀ClN₃O₃ 291.69 Rf = 0.45 (chloroform) Factor Xa inhibitor precursor
N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitrobenzamide 5-hydroxy substituent C₁₂H₈ClN₃O₄ 293.66 10 mM solution Research use
2-(2-Chloropyridin-3-yl)-N-ethyl-oxazole-5-carboxamide Oxazole-carboxamide core C₁₂H₁₂ClN₃O₂ 281.70 Crystallized in P2₁/c Structural studies

Research Findings and Implications

  • Synthetic Pathways : The target compound’s analogs (e.g., ) are synthesized via amide coupling, nitro-group reduction, and heterocyclic modifications. These methods highlight scalability for pharmaceutical intermediates .
  • Crystallographic Insights : Structural analogs () reveal hydrogen-bonding patterns and planar aromatic systems, critical for molecular docking studies .

Biological Activity

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C13H11ClN2O3. Its structure includes a chlorinated pyridine ring and a nitrobenzamide moiety, which contribute to its biological activity. The presence of the nitro group is particularly noteworthy as it can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyridine ring facilitates π-π stacking interactions with proteins.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specifically, derivatives containing nitro and halogenated groups have been shown to possess antileishmanial and antitrypanosomal activities. These activities are crucial in the context of neglected tropical diseases, where drug resistance poses a significant challenge .

The mechanism of action for this compound involves several pathways:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that can interact with nucleic acids and proteins, potentially leading to cytotoxic effects against pathogens.
  • Enzyme Inhibition : The compound may inhibit specific enzymes through binding interactions facilitated by its functional groups.
  • Metal Ion Interaction : The pyridine ring can act as a ligand for metal ions, influencing their biological functions.

Case Studies

  • Antileishmanial Activity : A study evaluated various nitro-substituted compounds for their efficacy against Leishmania species. The results indicated that compounds similar to this compound exhibited significant activity, suggesting a potential lead for drug development against leishmaniasis .
  • Anticancer Potential : Another study explored the anticancer properties of nitrobenzamide derivatives, highlighting their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAntileishmanial, Anticancer
Nitro-substituted derivativesAntimicrobial
Halogenated derivativesActive against Trypanosoma

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyridine with 5-methyl-2-nitrobenzoic acid chloride under controlled conditions. This synthetic route is crucial for producing the compound in sufficient yields for biological testing.

Q & A

Q. What are the recommended synthetic routes for N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide, and how can intermediates be characterized?

The synthesis typically involves sequential functionalization of the benzamide and pyridine moieties. A common approach includes:

Nitration and Chlorination : Introduce the nitro group at the 2-position of 5-methylbenzoic acid, followed by chlorination of the pyridine ring at the 2-position.

Amidation : Couple the nitro-substituted benzoyl chloride with 2-chloropyridin-3-amine using a base (e.g., triethylamine) in anhydrous THF or DCM .
Characterization :

  • NMR : Use 1^1H and 13^13C NMR to confirm regioselectivity (e.g., nitro group at C2, methyl at C5) .
  • Mass Spectrometry : HRMS (ESI-TOF) can verify molecular weight (e.g., calculated [M+H]+^+ for C13_{13}H11_{11}ClN3_3O3_3: 316.0395) .

Q. How can the purity of this compound be optimized during purification?

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate nitro-substituted isomers.
  • Recrystallization : Ethanol/water mixtures are effective due to the compound’s moderate polarity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) can resolve trace impurities .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • FT-IR : Confirm presence of nitro (1520–1350 cm1^{-1}), amide C=O (1680–1630 cm1^{-1}), and C-Cl (750–550 cm1^{-1}) stretches .
  • XRD : Single-crystal X-ray diffraction (if crystallizable) provides absolute configuration; compare unit cell parameters (e.g., orthorhombic system P21_121_121_1) with similar compounds .

Advanced Research Questions

Q. How can crystallography data resolve contradictions in proposed structures?

Discrepancies in NMR or mass spectra (e.g., unexpected peaks) may arise from tautomerism or polymorphism. Use:

  • SHELX Software : Refine XRD data with SHELXL to model disorder or hydrogen bonding (e.g., amide-pyridine interactions) .
  • ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty in nitro or chloropyridine groups .
    Example: A related compound (N-(5-chloropyridin-2-yl)benzamide) showed torsional angle deviations >5° due to steric hindrance, resolved via SHELXL refinement .

Q. What experimental designs are suitable for evaluating biological activity mechanisms?

  • Enzyme Assays : Test inhibition of iNOS or COX-2 (common targets for nitro-aromatic compounds) using RAW 264.7 cells (LPS-induced inflammation model) .
  • Docking Studies : Compare binding affinity with co-crystallized ligands (e.g., PDB: 3E7G for iNOS) using AutoDock Vina .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

Q. How can computational modeling predict reactivity or stability under varying conditions?

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess nitro group electron-withdrawing effects on amide hydrolysis .
  • MD Simulations : Simulate solvation in DMSO/water to predict aggregation or solubility changes (e.g., GROMACS with CHARMM36 force field) .

Q. What strategies mitigate decomposition during long-term storage?

  • Thermogravimetric Analysis (TGA) : Identify decomposition onset temperature (e.g., >150°C suggests room-temperature stability) .
  • Light Sensitivity : Store in amber vials under argon; monitor nitro group reduction via periodic HPLC .

Q. How can regioselectivity challenges in derivatives be addressed?

  • Directed Ortho-Metalation : Use n-BuLi/TMEDA to functionalize the pyridine ring at specific positions .
  • Protecting Groups : Temporarily protect the amide with Boc to direct nitration or methylation .

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